Cefpirome Sulfate

Description

This compound is the sulfate form of cefpirome, a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefpirome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

See also: Cefpirome (has active moiety).

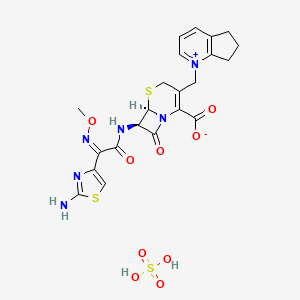

Structure

2D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTNPKZEPLCLSF-QHBKFCFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046909 | |

| Record name | Cefpirome sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98753-19-6 | |

| Record name | Cefpirome sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98753-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefpirome sulfate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098753196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefpirome sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-Cyclopenta[b]pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydro-, sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFPIROME SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA5ALU2ZT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cefpirome Sulfate: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the antibacterial spectrum of Cefpirome Sulfate, a fourth-generation cephalosporin antibiotic. It is intended to serve as a technical resource, presenting quantitative in-vitro activity data, detailing the experimental protocols used for its determination, and illustrating key biological pathways and workflows.

Mechanism of Action

Cefpirome is a β-lactam antibiotic that exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2] Like other cephalosporins, its primary targets are the Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[3][4] By binding to and inactivating these proteins, particularly PBP 3, Cefpirome inhibits the cross-linking of peptidoglycan chains.[1][4][5] This action compromises the structural integrity of the cell wall, leading to cell lysis and death.[1][3] A key feature of Cefpirome is its stability against many common plasmid- and chromosome-mediated β-lactamases, which allows it to maintain efficacy against strains resistant to earlier-generation cephalosporins.[1][6]

In-Vitro Antibacterial Spectrum

Cefpirome demonstrates a broad spectrum of activity, encompassing a wide range of Gram-positive and Gram-negative pathogens.[6][7] It is distinguished from third-generation cephalosporins by its enhanced activity against certain Gram-positive organisms and its greater stability against chromosomally-mediated Class I β-lactamases produced by Enterobacteriaceae.[6][8]

Gram-Negative Bacteria: Cefpirome is highly active against Enterobacteriaceae, including Escherichia coli, Klebsiella spp., Enterobacter spp., and Proteus spp., often showing greater potency than third-generation cephalosporins.[9] It is also effective against Haemophilus influenzae and Neisseria spp.[4][5] Its activity against Pseudomonas aeruginosa is generally comparable to that of ceftazidime.[9][10] Notably, Cefpirome retains activity against many ceftazidime-resistant strains of Enterobacteriaceae, particularly those that produce Class I β-lactamases.[11]

Gram-Positive Bacteria: The drug is active against methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci.[4][6] It also shows good activity against Streptococcus pneumoniae (including penicillin-resistant strains) and viridans group streptococci.[6][10] While it has some activity against Enterococcus faecalis, it is not considered a primary agent for these infections and is inactive against methicillin-resistant Staphylococcus aureus (MRSA).[7][12][13]

Quantitative Data Summary: The following tables summarize the in-vitro activity of Cefpirome against key clinical isolates, as measured by Minimum Inhibitory Concentration (MIC). MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 1: In-Vitro Activity of Cefpirome Against Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

|---|---|---|---|---|

| Acinetobacter calcoaceticus | 8 | 2 | 4 | [14] |

| Citrobacter freundii | - | - | 4 | [10] |

| Enterobacter cloacae | - | - | 4 | [10] |

| Enterobacteriaceae (overall) | 992 | - | 4 | [10] |

| Escherichia coli | - | - | ≤1 | [14] |

| Haemophilus influenzae | - | - | 0.12 | [10] |

| Klebsiella spp. | - | - | ≤1 | [14] |

| Proteus spp. | - | - | ≤1 | [14] |

| Pseudomonas aeruginosa | 89 | 2 | 8 | [14] |

| Pseudomonas aeruginosa | 524 | - | 8 | [4][15] |

| Serratia marcescens | - | - | ≤1 |[14] |

Table 2: In-Vitro Activity of Cefpirome Against Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

|---|---|---|---|---|

| Enterococcus faecalis | - | 8 | - | [12] |

| Staphylococcus aureus (MSSA) | - | 1 | - | [12] |

| Staphylococcus aureus (MSSA) | 524 | - | 2 | [4][15] |

| Methicillin-Susceptible Staphylococci | 992 | - | 1 | [10] |

| Streptococcus pneumoniae | 992 | - | 0.25 |[10] |

Mechanisms of Bacterial Resistance

Bacterial resistance to Cefpirome, while less common than with earlier-generation cephalosporins, can occur through several mechanisms. Understanding these pathways is critical for ongoing drug development and stewardship efforts. The primary mechanisms include enzymatic degradation of the antibiotic, modification of the drug target, and reduction of intracellular drug concentration via decreased permeability or active efflux.[16]

-

Enzymatic Degradation: The most significant resistance mechanism is the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the drug.[16] While Cefpirome is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and derepressed chromosomal AmpC enzymes can confer resistance.[6][17][18]

-

Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of Cefpirome, rendering it less effective.[16] This is a primary mechanism of resistance in MRSA.

-

Reduced Permeability: Gram-negative bacteria can limit the entry of Cefpirome by modifying or reducing the number of outer membrane porin channels, thereby lowering the drug's concentration in the periplasmic space where the PBPs are located.[16]

-

Efflux Pumps: Some bacteria possess membrane pumps that can actively transport Cefpirome out of the cell, preventing it from reaching a sufficient concentration to inhibit its target.[16]

Experimental Protocols for Susceptibility Testing

The in-vitro activity data for Cefpirome are primarily determined using standardized antimicrobial susceptibility testing (AST) methods. These protocols are established and regularly updated by bodies such as the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[19][20][21][22] The most common methods cited in the literature for Cefpirome evaluation are broth microdilution, agar dilution, and disk diffusion.[9][14][20]

Broth Microdilution Method (for MIC Determination) This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) and is considered a reference standard.[23][24]

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a pure culture, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 × 10⁸ colony-forming units (CFU)/mL.[24]

-

Antibiotic Dilution: Serial two-fold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) within the wells of a 96-well microtiter plate.[20][23]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-24 hours.[23]

-

Result Interpretation: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of Cefpirome that completely inhibits visible growth.[24]

Agar Dilution and Disk Diffusion

-

Agar Dilution: Similar to broth dilution, this method involves incorporating serial dilutions of Cefpirome into molten agar before it solidifies. The standardized bacterial inocula are then spotted onto the surface of the plates. The MIC is the lowest concentration on the plate that inhibits growth.[19]

-

Disk Diffusion (Kirby-Bauer Method): This qualitative or semi-quantitative method involves placing paper disks impregnated with a standard amount of Cefpirome (e.g., 30 µg) onto an agar plate swabbed with the test organism.[9][14] After incubation, the diameter of the zone of growth inhibition around the disk is measured and correlated to susceptibility categories (Susceptible, Intermediate, Resistant) based on CLSI-defined breakpoints.[25]

Conclusion

This compound possesses a potent and broad antibacterial spectrum, demonstrating excellent in-vitro activity against many clinically important Gram-negative and Gram-positive pathogens. Its stability against common β-lactamases provides an advantage over earlier-generation cephalosporins, particularly against problematic Enterobacteriaceae. The standardized methodologies outlined by CLSI are crucial for the accurate and reproducible determination of its activity, which in turn informs clinical breakpoints and therapeutic use. A continued understanding of its mechanism of action and the evolution of bacterial resistance is essential for preserving the utility of this important fourth-generation cephalosporin in the treatment of severe infections.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. goldbio.com [goldbio.com]

- 3. mims.com [mims.com]

- 4. The antimicrobial activity of cefpirome, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 6. Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cefpirome: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. In-vitro antimicrobial activity of Cefpirome: a new fourth-generation cephalosporin against clinically significant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activity of cefpirome against microorganisms isolated in haematology, oncology and intensive care units in Switzerland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro antimicrobial activity of cefpirome against ceftazidime-resistant isolates from two multicenter studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The antimicrobial activity in vitro of cefpirome and 6 other beta-lactam antibacterial agents against clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory and bactericidal activity of cefpirome and cefotaxime against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bactericidal activity of cefpirome (HR 810) against 513 gram-negative bacteria isolated from blood of septicemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

- 17. Activity of cefpirome (HR810) against Pseudomonas aeruginosa strains with characterised resistance mechanisms to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Fourth-Generation Cephalosporins: In vitro Activity against Nosocomial Gram-Negative Bacilli Compared with β-Lactam Antibiotics and Ciprofloxacin | Semantic Scholar [semanticscholar.org]

- 20. [In vitro antimicrobial activity of cefpirome compared to other broad-spectrum beta-lactam drugs against 804 clinical isolates from 9 Brazilian hospitals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 22. iacld.com [iacld.com]

- 23. pure.tue.nl [pure.tue.nl]

- 24. apec.org [apec.org]

- 25. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

Cefpirome Sulfate: A Comprehensive Technical Guide

Cefpirome Sulfate is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This guide provides an in-depth overview of its chemical structure, mechanism of action, synthesis, and antibacterial efficacy, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Cefpirome is a semisynthetic cephalosporin characterized by a β-lactam ring fused to a dihydrothiazine ring.[1] The structure includes a 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl side group at position 3 and a [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side group at position 7. It is administered as a sulfate salt.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₄N₆O₉S₃[2] |

| Molecular Weight | 612.66 g/mol [3] |

| CAS Number | 98753-19-6[2] |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid[2] |

| Appearance | White or pale yellowish-white crystalline powder |

| Solubility | Soluble in water, practically insoluble in ethanol[4] |

| Storage | Store at 2-8°C |

Mechanism of Action

As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1]

-

Target Binding: Cefpirome binds to and inactivates penicillin-binding proteins (PBPs), which are transmembrane enzymes located on the inner bacterial membrane.[2]

-

Inhibition of Peptidoglycan Synthesis: PBPs are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide chains, giving the cell wall its structural integrity.[1]

-

Cell Lysis: By inhibiting PBPs, Cefpirome disrupts the cross-linkage of peptidoglycan chains. This leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[1][2]

The zwitterionic nature of Cefpirome's molecular structure facilitates its penetration through the outer membrane of Gram-negative bacteria. Furthermore, it exhibits high stability against many chromosomally and plasmid-mediated β-lactamases, enzymes that can inactivate other β-lactam antibiotics.

Caption: Mechanism of action of this compound.

Synthesis Overview

The synthesis of this compound can be achieved through various routes, often starting from key cephalosporin intermediates like 7-aminocephalosporanic acid (7-ACA) or cefotaxime.[5][6] A common strategy involves two main modifications to the cephalosporin core: acylation at the 7-amino group and substitution at the 3-position.

A representative synthesis workflow is outlined below:

-

Starting Material: The synthesis can begin with a protected 7-ACA derivative, such as 3-chloromethyl-7-phenylacetylamino cephalosporanic acid p-methoxybenzyl ester (GCLE).[7][8]

-

C-3' Substitution: The substituent at the C-3 position is modified. For instance, the chloride in GCLE can be substituted with iodide, which is then reacted with 2,3-cyclopentenopyridine to introduce the characteristic pyridinium group.[7][8]

-

Deprotection and Acylation: The protecting groups at the C-7 and C-4 positions are removed. The resulting 7-amino group is then acylated using an activated derivative of the aminothiazolyl-methoxyiminoacetic acid side chain, such as 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM).[7][8]

-

Salt Formation: The final cefpirome molecule is reacted with sulfuric acid to form the stable this compound salt, which is then isolated and purified.[6][9]

Caption: Generalized synthetic workflow for this compound.

Antibacterial Spectrum and Efficacy

Cefpirome demonstrates potent activity against a wide range of pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 2: In Vitro Activity of Cefpirome (Representative MIC Values)

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Gram-Positive Aerobes | ||

| Staphylococcus aureus | 2.0 | 2.0 |

| Gram-Negative Aerobes | ||

| Acinetobacter calcoaceticus | 2.0 | 4.0 |

| Enterobacteriaceae | ≤0.5 | ≤0.5 |

| Haemophilus influenzae | ≤0.5 | ≤0.5 |

| Neisseria spp. | ≤0.5 | ≤0.5 |

| Pseudomonas aeruginosa | 2.0 | 8.0 |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Data compiled from multiple sources.

Experimental Protocols

This section details methodologies for the synthesis, analysis, and evaluation of this compound.

Synthesis of this compound from Cefotaxime

This protocol describes a method for synthesizing this compound starting from cefotaxime.[5][6]

Materials:

-

Cefotaxime

-

2,3-cyclopentenopyridine

-

Bromotrimethylsilane (as protecting agent)

-

Dry Tetrahydrofuran (THF, as organic solvent)

-

Sulfuric Acid

-

Acetone

-

Ice-water bath, reaction flask, nitrogen source

Procedure:

-

Preparation of Solution: In a reaction flask maintained in an ice-water bath, add dry THF. Under a nitrogen atmosphere, slowly add bromotrimethylsilane while keeping the temperature below 5°C.[5]

-

Substitution Reaction: To the prepared solution, add 2,3-cyclopentenopyridine, followed by cefotaxime. The molar ratio of cefotaxime to 2,3-cyclopentenopyridine should be between 1:7 and 1:12.[5] Allow the reaction to proceed to generate cefpirome dihydrobromide.

-

Salt Formation: To the resulting cefpirome solution, add a solution of sulfuric acid to initiate the salt-forming reaction.[6]

-

Crystallization and Isolation: Add acetone to the solution to induce crystallization. Stir the mixture at room temperature, then cool to below 10°C to complete crystallization.[6]

-

Purification: Filter the precipitate, wash the filter cake with acetone, and dry under vacuum to obtain the final this compound product.[6]

Spectrophotometric Determination of this compound

This protocol outlines a method for the quantitative determination of this compound using Folin-Ciocalteau (F-C) reagent.[10]

Materials:

-

This compound standard

-

Folin-Ciocalteau reagent (1N)

-

Sodium hydroxide solution (4% w/v)

-

Distilled water

-

UV-Visible Spectrophotometer with 10 mm quartz cells

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solution: Accurately weigh about 100 mg of pure this compound and dissolve it in 100 mL of distilled water to create a 1 mg/mL stock solution. Further dilute this stock to prepare a working standard solution of 100 µg/mL.[10]

-

Preparation of Calibration Curve:

-

Pipette aliquots of the working standard solution (ranging from 0.5 mL to 2.0 mL) into a series of 10 mL graduated test tubes.

-

To each tube, add 1.0 mL of F-C reagent and 3.0 mL of sodium hydroxide solution.[10]

-

Bring the final volume in each tube to 10 mL with distilled water.

-

Measure the absorbance of the resulting blue-colored solution at 700 nm against a reagent blank.

-

Plot a calibration curve of absorbance versus concentration.[10]

-

-

Analysis of Sample: Prepare the sample solution containing an unknown concentration of this compound. Treat the sample solution in the same manner as the standards and measure its absorbance. Compute the concentration of this compound in the sample by referring to the standard calibration curve.[10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Bacterial isolate for testing

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration significantly higher than the expected MIC range.

-

Preparation of Microdilution Plate:

-

Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).[13]

-

-

Preparation of Inoculum:

-

From a fresh agar plate, pick several colonies of the test bacterium and suspend them in saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate wells 1 through 11 with the prepared bacterial suspension. The final volume in each well will be 200 µL (or 100 µL depending on the specific protocol).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

-

-

Interpretation of Results: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[14]

References

- 1. goldbio.com [goldbio.com]

- 2. This compound | C22H24N6O9S3 | CID 11954008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. drugfuture.com [drugfuture.com]

- 5. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102584856A - Method for preparing this compound - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. One-Pot Synthesis of this compound from GCLE: Ingenta Connect [ingentaconnect.com]

- 9. CN100500671C - Synthesis method of antibiotic this compound - Google Patents [patents.google.com]

- 10. tsijournals.com [tsijournals.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. woah.org [woah.org]

- 13. m.youtube.com [m.youtube.com]

- 14. pdb.apec.org [pdb.apec.org]

The In Vitro Pharmacodynamics of Cefpirome Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the in vitro pharmacodynamics of Cefpirome Sulfate, a fourth-generation cephalosporin antibiotic. It details its mechanism of action, antibacterial spectrum, and key pharmacodynamic parameters, supported by quantitative data, experimental protocols, and visual diagrams to facilitate understanding for research and development applications.

Core Mechanism of Action

Cefpirome is a bactericidal agent that functions by disrupting the integrity of the bacterial cell wall.[1][2][3] Its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][4]

Key aspects of its mechanism include:

-

Inhibition of Peptidoglycan Synthesis: Cefpirome binds to and inactivates PBPs, inhibiting the final transpeptidation step of peptidoglycan assembly.[4] This interference weakens the cell wall, leading to a loss of structural integrity and subsequent cell lysis.[1][2][4]

-

High PBP Affinity: It exhibits a high affinity for multiple PBPs, notably PBP 2 and PBP 3, which enhances its efficacy and may reduce the likelihood of resistance development compared to antibiotics targeting a single PBP.[1] The major target site for cefpirome has been identified as PBP 3.[5]

-

β-Lactamase Stability: Cefpirome's chemical structure provides stability against degradation by many common plasmid- and chromosome-mediated β-lactamases, enzymes that are a primary resistance mechanism for many bacteria.[1][6][7] This allows it to remain active against strains that are resistant to earlier-generation cephalosporins.[1][6]

Antibacterial Spectrum and Efficacy

Cefpirome has a broad spectrum of activity, encompassing a wide range of Gram-positive and Gram-negative pathogens, including many strains resistant to third-generation cephalosporins.[1][6][8]

-

Gram-Negative Activity: It is highly active against Enterobacteriaceae such as E. coli, Klebsiella spp., and Enterobacter spp.[8][9] Cefpirome also demonstrates good activity against Pseudomonas aeruginosa, comparable to that of ceftazidime.[8][9] Its efficacy extends to cephalosporinase-depressed mutants of Enterobacter cloacae and Citrobacter freundii.[9]

-

Gram-Positive Activity: The drug is effective against methicillin-susceptible Staphylococcus aureus (MSSA), coagulase-negative staphylococci, and viridans group streptococci.[6][10] It is also active against Streptococcus pneumoniae, irrespective of penicillin susceptibility.[6]

-

Limitations: Cefpirome shows poor activity against methicillin-resistant Staphylococcus aureus (MRSA), enterococci, and the Bacteroides fragilis group.[9][10]

Quantitative In Vitro Data

The following tables summarize the minimum inhibitory concentration (MIC) data for Cefpirome against various clinically relevant bacterial isolates. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 1: Cefpirome MIC₅₀ and MIC₉₀ Data for Key Pathogens

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Staphylococcus aureus (MSSA) | 1.0 | 2.0 | [5][11] |

| Streptococcus pneumoniae | - | 0.25 | [9] |

| Enterococcus faecalis | 8.0 | - | [11] |

| Haemophilus influenzae | - | 0.12 | [9] |

| Escherichia coli | ≤0.5 | 4.0 | [5][9] |

| Klebsiella spp. | ≤0.5 | 2.0 | [5][9] |

| Enterobacter cloacae | ≤0.5 | 4.0 | [9][12] |

| Citrobacter freundii | ≤0.5 | 4.0 | [9] |

| Pseudomonas aeruginosa | 8.0 | 13.0 | [5][11][12] |

| Acinetobacter calcoaceticus | 2.0 | - | [11] |

Table 2: Comparative Susceptibility of Clinical Isolates

| Organism | Cefpirome (% Susceptible) | Third-Gen Cephalosporins (% Susceptible) | Reference |

| E. coli | 87% | 61% | [8] |

| Klebsiella spp. | 84% | 56% | [8] |

| Enterobacter spp. | 88% | 59% | [8] |

| Proteus spp. | 97% | 92% | [8] |

| S. typhi | 98% | 96% | [8] |

| Methicillin-Sensitive Staphylococci | 86% | 59% | [8] |

| Enterococci spp. | 82% | 72% | [8] |

Experimental Protocols for Pharmacodynamic Assessment

Standardized in vitro tests are crucial for evaluating the pharmacodynamic properties of Cefpirome.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: The determination of MIC is typically performed using broth microdilution or agar dilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.[8][9]

-

Inoculum Preparation: A standardized suspension of the test bacteria (e.g., 0.5 McFarland standard) is prepared in a suitable broth.

-

Drug Dilution: Serial twofold dilutions of this compound are prepared in Mueller-Hinton broth or agar.

-

Inoculation: Each dilution is inoculated with the bacterial suspension.

-

Incubation: The plates or tubes are incubated under appropriate atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).

-

Endpoint Reading: The MIC is read as the lowest concentration of Cefpirome that shows no visible turbidity (broth) or colony formation (agar).

Time-Kill Kinetic Assays

These assays measure the rate of bacterial killing over time when exposed to an antibiotic.

Protocol: Time-kill studies assess the change in bacterial population after exposure to specific concentrations of Cefpirome, typically multiples of the MIC.[13][14]

-

Culture Preparation: A log-phase growth culture of the test organism is prepared.

-

Exposure: The bacterial suspension is added to flasks containing Cefpirome at various concentrations (e.g., 0x, 1x, 4x, 8x MIC) and a growth control.

-

Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).

-

Quantification: Samples are serially diluted, plated onto agar, and incubated. The resulting colonies are counted to determine the number of viable bacteria (CFU/mL).

-

Analysis: The log₁₀ CFU/mL is plotted against time to generate killing curves. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.

Studies show that Cefpirome alone can result in a 2-3 log decrease in bacterial count within 4-6 hours, though regrowth may occur by 24 hours in some cases.[15]

Post-Antibiotic Effect (PAE)

PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antibiotic, even after its removal from the medium.[16][17][18]

Protocol:

-

Exposure: A bacterial culture is exposed to a supra-MIC concentration of Cefpirome for a defined period (e.g., 1-2 hours).

-

Removal of Antibiotic: The antibiotic is removed by methods such as repeated centrifugation and washing, or significant dilution.

-

Regrowth Monitoring: The culture is incubated in fresh, antibiotic-free medium.

-

Quantification: Viable counts are performed at regular intervals to monitor the time it takes for the treated culture to resume logarithmic growth compared to an untreated control.

-

Calculation: PAE is calculated as T - C, where T is the time required for the viable count of the treated culture to increase by 1-log₁₀, and C is the corresponding time for the control.

For Cefpirome, studies have demonstrated a significant post-antibiotic-sub-MIC-effect (PA-SME), where the presence of even sub-inhibitory concentrations after the initial exposure markedly delays bacterial regrowth.[16]

Mechanisms of Bacterial Resistance

While Cefpirome is stable against many β-lactamases, resistance can still emerge through several mechanisms.[19][20]

-

Enzymatic Degradation: Production of certain β-lactamases, such as extended-spectrum β-lactamases (ESBLs) of the SHV type or LCR-1 and PSE-2 enzymes in P. aeruginosa, can degrade Cefpirome.[6][21]

-

Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of Cefpirome, thereby decreasing its efficacy.[20]

-

Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria, such as the loss or modification of porin channels, can limit Cefpirome's entry into the cell.[19]

-

Efflux Pumps: Bacteria can actively transport Cefpirome out of the cell using efflux pumps, preventing it from reaching a sufficient intracellular concentration to inhibit its target PBPs.[19][20]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Cefpirome | C22H22N6O5S2 | CID 5479539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. mims.com [mims.com]

- 5. The antimicrobial activity of cefpirome, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. In-vitro antimicrobial activity of Cefpirome: a new fourth-generation cephalosporin against clinically significant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of cefpirome against microorganisms isolated in haematology, oncology and intensive care units in Switzerland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative in vitro activity of cefpirome and cefepime, two new cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The antimicrobial activity in vitro of cefpirome and 6 other beta-lactam antibacterial agents against clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [In vitro antibacterial activity of a new cephalosporin: cefpirome (HR 810). Comparison with ceftriaxone, cefotaxime, latamoxef and ceftazidime] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nelsonlabs.com [nelsonlabs.com]

- 14. page-meeting.org [page-meeting.org]

- 15. In vitro time-kill curves of cefepime and cefpirome combined with amikacin, gentamicin or ciprofloxacin against Klebsiella pneumoniae producing extended-spectrum beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Post-exposure effects of cefepime and cefpirome on isogenic Escherichia coli hosts producing SHV-extended-spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

- 20. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activity of cefpirome (HR810) against Pseudomonas aeruginosa strains with characterised resistance mechanisms to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefpirome Sulfate: A Technical Guide to its Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome sulfate is a fourth-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] As a member of the β-lactam class, its efficacy, particularly against clinically significant Gram-positive pathogens, positions it as a crucial agent in treating severe and nosocomial infections.[3][4] This technical guide provides an in-depth analysis of Cefpirome's antimicrobial activity against Gram-positive bacteria, detailing its mechanism of action, in vitro susceptibility data, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary antibacterial action of this compound is the inhibition of bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, it targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][5] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, Cefpirome weakens the cell wall, leading to cellular lysis and bacterial death.[1][5]

A key characteristic of Cefpirome is its high affinity for multiple PBPs, including PBP 2 and PBP 3.[1][6] Its chemical structure, featuring a zwitterionic nature, facilitates penetration through the outer membranes of bacteria and confers significant stability against hydrolysis by many common β-lactamases, enzymes that are a primary mechanism of resistance to other β-lactam antibiotics.[1][7]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Cefpirome - Wikipedia [en.wikipedia.org]

- 3. Cefpirome: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 4. Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. The antimicrobial activity of cefpirome, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Pharmacodynamics of Cefpirome in Subcutaneous Adipose Tissue of Septic Patients - PMC [pmc.ncbi.nlm.nih.gov]

Cefpirome Sulfate: A Technical Guide on its Efficacy Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4] Its robust efficacy, particularly against challenging Gram-negative pathogens, positions it as a significant agent in the clinical management of severe infections.[5] Developed to overcome the resistance mechanisms that limit the effectiveness of earlier-generation cephalosporins, Cefpirome's molecular structure confers stability against many β-lactamases and facilitates penetration through the complex outer membrane of Gram-negative bacteria.[1][4][6] This guide provides a detailed technical overview of Cefpirome's mechanism of action, in vitro and clinical effectiveness, common bacterial resistance pathways, and the experimental protocols used to evaluate its potency.

Mechanism of Action

Cefpirome exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][7] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][8] The mechanism against Gram-negative bacteria involves several key steps:

-

Outer Membrane Penetration : As a zwitterion, Cefpirome can efficiently penetrate the outer membrane of Gram-negative bacteria, a crucial step to reach its target PBPs located in the periplasmic space.[8][9]

-

PBP Inhibition : Once in the periplasm, Cefpirome covalently binds to the active site of PBPs, with a high affinity for multiple types, including PBP 2 and PBP 3.[1]

-

Disruption of Peptidoglycan Synthesis : This binding inactivates the transpeptidase function of the PBPs, which is responsible for cross-linking the peptidoglycan chains.[1][8]

-

Cell Lysis : The inhibition of cell wall maintenance and synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[1][7]

A key advantage of Cefpirome is its stability in the presence of many chromosomally and plasmid-mediated β-lactamases, enzymes that are a common cause of resistance to other β-lactam antibiotics.[1][6][10]

Caption: Mechanism of Cefpirome action against Gram-negative bacteria.

In Vitro Efficacy

The in vitro activity of Cefpirome has been extensively evaluated against a wide range of clinically significant Gram-negative bacteria. Its potency is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are critical metrics.

| Gram-Negative Bacteria | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Comparator Antibiotics & Notes |

| Acinetobacter calcoaceticus | 2 | 4 | Cefpirome was the most active among five tested cephalosporins.[11] |

| Pseudomonas aeruginosa | 2 | 8 | Activity is comparable to ceftazidime.[11][12] However, some studies show higher resistance rates compared to ceftazidime and cefepime.[2] |

| Escherichia coli | ≤1 | ≤1 | Cefpirome is highly active.[11] A multi-center study showed 87% susceptibility, compared to 61% for third-generation cephalosporins.[12][13] |

| Klebsiella spp. | ≤1 | ≤1 | Highly active.[11] A study reported 84% susceptibility versus 56% for third-generation cephalosporins.[12][13] |

| Enterobacter spp. | ≤1 | ≤1 | Cefpirome demonstrates potent activity.[11] A study found 88% susceptibility, significantly higher than the 59% for third-generation cephalosporins.[12][13] |

| Proteus spp. (indole-positive) | ≤1 | ≤1 | Highly active.[10] A comparative study showed 97% susceptibility.[12][13] |

| Salmonella spp. | ≤0.5 | ≤0.5 | Excellent activity demonstrated.[10] |

| Haemophilus influenzae | ≤0.25 | ≤0.25 | Highly susceptible, including β-lactamase producing strains.[10] |

| Neisseria gonorrhoeae | ≤0.5 | ≤0.5 | Highly susceptible, including β-lactamase producers.[10] |

Mechanisms of Bacterial Resistance

Despite its stability, resistance to Cefpirome can emerge in Gram-negative bacteria through several mechanisms. Understanding these pathways is crucial for ongoing drug development and stewardship efforts.

-

Enzymatic Degradation : The most common resistance mechanism against β-lactam antibiotics is the production of β-lactamase enzymes.[14] While Cefpirome is stable against many common β-lactamases like TEM-1, TEM-2, and SHV-1, some novel AmpC β-lactamases and certain extended-spectrum β-lactamases (ESBLs) are capable of hydrolyzing it, leading to resistance.[2][10][14]

-

Target Site Modification : Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of Cefpirome, thereby diminishing its inhibitory effect.[15] This is a common resistance strategy employed by bacteria against β-lactam antibiotics.

-

Reduced Permeability : Gram-negative bacteria can limit the influx of Cefpirome by modifying or down-regulating the expression of outer membrane porin channels, effectively reducing the intracellular concentration of the drug.[15]

-

Efflux Pumps : Bacteria can actively extrude Cefpirome from the cell using multidrug efflux pumps. These transport proteins, located in the bacterial membranes, pump out noxious substances, including antibiotics, preventing them from reaching their target concentration.[15]

Caption: Key resistance mechanisms to Cefpirome in Gram-negative bacteria.

Clinical Efficacy

Clinical trials have validated the in vitro potency of Cefpirome, demonstrating its effectiveness in treating severe infections caused by Gram-negative pathogens.

| Infection Type | Patient Population | Key Findings & Success Rates | Comparator |

| Sepsis / Bacteremia | Patients with severe sepsis | A multicenter trial showed a 94.7% overall clinical success rate (54/57 patients). For patients with positive blood cultures, the cure rate was 90.9% (20/22).[3] E. coli and Klebsiella were the predominant pathogens.[3] | N/A (single-arm study) |

| Sepsis / Bacteremia | Patients with suspected bacteremia | Clinical success rates were 77% for Cefpirome vs. 67% for ceftazidime in patients with positive blood cultures (difference not statistically significant).[2] | Ceftazidime |

| Febrile Neutropenia | Febrile neutropenic patients | In one study, the clinical success rate at the end of the protocol was 59% for Cefpirome.[2] Another analysis showed an 89% improvement in clinical outcome.[2] | Piperacillin-Tazobactam (50% success) |

| Obstetric & Gynecological Infections | 139 evaluable patients | The overall clinical improvement rate was 80.6%. The bacterial eradication rate was 84.7%.[4] | N/A (single-arm study) |

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone for assessing the effectiveness of an antibiotic. The broth microdilution method, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is a widely used protocol.

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Bacterial Inoculum :

-

Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in a sterile broth (e.g., saline) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions :

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of the antibiotic in CAMHB across the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 128 mg/L down to 0.06 mg/L).

-

-

Inoculation and Incubation :

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results :

-

After incubation, visually inspect the plate for bacterial growth (indicated by turbidity).

-

The MIC is the lowest concentration of Cefpirome that completely inhibits visible growth of the organism.

-

Caption: Experimental workflow for broth microdilution MIC testing.

Conclusion

This compound remains a potent therapeutic option against a wide array of Gram-negative bacteria, including many strains resistant to earlier cephalosporin generations.[1][12] Its efficacy is rooted in its rapid penetration of the bacterial outer membrane, high affinity for multiple PBPs, and stability against common β-lactamases.[1] While clinical data supports its use in severe infections like sepsis and febrile neutropenia, the emergence of resistance through mechanisms such as ESBL production and porin modification necessitates continuous surveillance and responsible antibiotic stewardship.[2][3] The standardized protocols for susceptibility testing are vital for guiding clinical decisions and monitoring resistance trends, ensuring that Cefpirome continues to be an effective tool in the fight against pathogenic Gram-negative bacteria.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Cefpirome: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 3. Efficacy and safety of twice daily administration of cefpirome in the empiric treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical study of cefpirome sulphate in obstetric and gynaecological infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Pharmacodynamics of Cefpirome in Subcutaneous Adipose Tissue of Septic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. goldbio.com [goldbio.com]

- 8. Cephalosporin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The antimicrobial activity and beta-lactamase stability of cefpirome, a new fourth-generation cephalosporin in comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bactericidal activity of cefpirome (HR 810) against 513 gram-negative bacteria isolated from blood of septicemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In-vitro antimicrobial activity of Cefpirome: a new fourth-generation cephalosporin against clinically significant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholars.aku.edu [scholars.aku.edu]

- 14. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Cefpirome Sulfate: A Technical Guide for Microbiology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpirome Sulfate, a fourth-generation cephalosporin, stands as a potent tool in the arsenal against a wide array of bacterial pathogens. This technical guide provides an in-depth exploration of this compound for microbiology research applications. It details its mechanism of action, antimicrobial spectrum, and the prevalent mechanisms of bacterial resistance. Furthermore, this document offers comprehensive, step-by-step protocols for key in vitro assays, including Minimum Inhibitory Concentration (MIC) determination, time-kill kinetic analysis, and synergy testing. Visualized through detailed diagrams, the guide clarifies the bacterial cell wall synthesis pathway targeted by Cefpirome, illustrates experimental workflows, and elucidates the logic of resistance mechanisms. This resource is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and methodologies to effectively utilize this compound in their research endeavors.

Introduction to this compound

Cefpirome is a parenteral, semi-synthetic, fourth-generation cephalosporin antibiotic.[1] Structurally, it is characterized by a 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl group at position 3 and a [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side group at position 7.[1] As a beta-lactam antibiotic, its primary mode of action is the disruption of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[1][2] Cefpirome exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria and demonstrates stability in the presence of many common beta-lactamase enzymes.[3][4] These characteristics make it a valuable agent in both clinical settings and for in vitro research applications.

Mechanism of Action

The bactericidal activity of this compound is achieved through the inhibition of bacterial cell wall synthesis.[5] Specifically, Cefpirome binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[1][5] PBPs play a crucial role in the terminal stages of peptidoglycan synthesis, the primary component of the bacterial cell wall. Peptidoglycan provides structural integrity and protects the bacterium from osmotic lysis.[5]

By binding to PBPs, Cefpirome inhibits the transpeptidation step in peptidoglycan synthesis.[2] This prevents the cross-linking of peptidoglycan chains, thereby weakening the cell wall.[5] The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.[1] Cefpirome has a high affinity for multiple PBPs, which contributes to its potent antibacterial activity.[5]

References

- 1. Susceptibility of non-fermentative gram-negative bacteria to ciprofloxacin, norfloxacin, amifloxacin, pefloxacin and cefpirome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. emerypharma.com [emerypharma.com]

- 3. The antimicrobial activity of cefpirome, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Checkerboard Synergy Testing [bio-protocol.org]

- 5. Bactericidal activity of cefpirome (HR 810) against 513 gram-negative bacteria isolated from blood of septicemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefpirome Sulfate Tissue Penetration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the tissue penetration of Cefpirome Sulfate, a fourth-generation cephalosporin. Understanding the extent to which an antibiotic penetrates various body tissues and fluids is critical for predicting its efficacy in treating infections at different sites. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant processes to provide a comprehensive resource for professionals in drug development and infectious disease research.

Quantitative Analysis of Cefpirome Tissue Penetration

The ability of Cefpirome to reach the site of infection in sufficient concentrations is a key determinant of its clinical success. The following tables summarize the quantitative data on Cefpirome concentration in various human tissues and fluids, compiled from multiple pharmacokinetic studies.

Table 1: Cefpirome Concentration in Inflammatory and Abscess Fluids

| Tissue/Fluid | Dosage | Subjects | Mean Peak Concentration (mg/L) | Time to Peak Concentration (hours) | Penetration (%)* | Reference |

| Inflammatory Fluid | 1 g IV | 6 healthy male volunteers | 39.2 | 1.9 | 123 | [1][2] |

| Abscess Fluid | 2 g IV | 12 patients with abscesses | 12 (variable) | Variable | Highly variable |

*Penetration is often expressed as the ratio of the Area Under the Curve (AUC) in the tissue/fluid to the AUC in plasma.

Table 2: Cefpirome Penetration into the Central Nervous System

| Condition | Dosage | Subjects | Mean CSF Concentration (mg/L) | Time Post-Dose (hours) | Reference |

| Non-inflamed Meninges | 2 g IV | 20 adult patients | 0.50 - 0.83 | 1 - 8.3 | |

| Purulent Meningitis | 2 g IV | 25 adult patients | 2.26 - 4.17 | 2 - 12 | |

| Bacterial Meningitis | 50 mg/kg IV | 15 children | 10.8 (peak) | ~2 |

Table 3: Cefpirome Concentration in Pulmonary Tissues

| Tissue/Fluid | Dosage | Subjects | Mean Concentration | Notes | Reference |

| Bronchial Mucosa | 1 g IV | 37 patients | 19.3 mg/kg | - | [3] |

| Epithelial Lining Fluid | 1 g IV | 8 patients | 7.2 mg/L | - | [3] |

| Unaffected Lung Tissue | 30 mg/kg IV (every 12h) | 8 septic patients | 48 mg/L (peak) | Steady-state conditions | |

| Infected Lung Tissue | 30 mg/kg IV (every 12h) | 8 septic patients | 45 mg/L (peak) | Steady-state conditions |

Table 4: Cefpirome Concentration in Skin and Soft Tissues

| Tissue | Dosage | Subjects | Mean Concentration | Notes | Reference |

| Subcutaneous Adipose Tissue | 2 g IV | 7 healthy volunteers | AUC₀₋₂₄₀: 13.11 g·min/L | - | [4][5] |

| Subcutaneous Adipose Tissue | 2 g IV | 11 septic patients | AUC₀₋₂₄₀: 6.90 g·min/L | Penetration is impaired in septic patients. | [4][5] |

Table 5: Cefpirome Concentration in Renal Tissue (Animal Data)

| Tissue | Dosage | Subjects | Mean Residual Concentration | Notes | Reference |

| Kidney | 20 mg/kg oral (twice daily for 7 days) | Rats | High | Second highest after the liver. | [6] |

Experimental Protocols

The data presented above were generated from a variety of clinical and preclinical studies. Understanding the methodologies employed is crucial for interpreting the results. Below are detailed descriptions of the key experimental protocols used in the cited studies.

Cantharidin-Induced Blister Fluid Model for Inflammatory Fluid Penetration

-

Objective: To simulate the penetration of Cefpirome into an inflammatory exudate.

-

Subjects: Healthy human volunteers.

-

Procedure:

-

A blistering agent, cantharidin, is applied to the forearm skin to induce the formation of a sterile blister.

-

The fluid within the blister, which mimics inflammatory exudate, is sampled at various time points after intravenous administration of Cefpirome.

-

Simultaneously, blood samples are drawn to determine serum concentrations.

-

-

Drug Administration: Typically, a single intravenous dose (e.g., 1 g) is administered.

-

Sample Analysis: Cefpirome concentrations in both serum and blister fluid are quantified using High-Performance Liquid Chromatography (HPLC).

Cerebrospinal Fluid (CSF) Penetration Studies

-

Objective: To determine the extent of Cefpirome entry into the central nervous system, both in the presence and absence of meningeal inflammation.

-

Subjects: Patients undergoing lumbar puncture for diagnostic or therapeutic reasons.

-

Procedure:

-

Patients are administered a single intravenous dose of Cefpirome at a specified time before the scheduled lumbar puncture.

-

During the lumbar puncture, a sample of CSF is collected.

-

Blood samples are collected at multiple time points to establish the serum pharmacokinetic profile.

-

-

Drug Administration: Intravenous doses ranging from 50 mg/kg in children to 2 g in adults have been used.

-

Sample Analysis: Cefpirome concentrations in serum and CSF are determined by HPLC.

Bronchoalveolar Lavage (BAL) for Pulmonary Tissue Fluid Analysis

-

Objective: To measure Cefpirome concentrations in the epithelial lining fluid (ELF) and bronchial mucosa.

-

Subjects: Patients undergoing bronchoscopy for clinical indications.

-

Procedure:

-

A single intravenous dose of Cefpirome is administered prior to the bronchoscopy.

-

During the procedure, a bronchoscope is used to instill and then aspirate a sterile saline solution from a lung subsegment (BAL).

-

Biopsy samples of the bronchial mucosa are also collected.

-

-

Drug Administration: A typical dose is 1 g administered intravenously.

-

Sample Analysis: Cefpirome concentrations in serum, BAL fluid, and homogenized mucosal tissue are measured by HPLC. The concentration in ELF is calculated based on the urea dilution method.

Microdialysis for Interstitial Fluid Concentration Measurement

-

Objective: To measure the unbound, pharmacologically active concentration of Cefpirome in the interstitial fluid of tissues like subcutaneous adipose tissue and muscle.

-

Subjects: Healthy volunteers or patient populations (e.g., septic patients).

-

Procedure:

-

A microdialysis probe, which has a semipermeable membrane at its tip, is inserted into the target tissue.

-

The probe is continuously perfused with a physiological solution at a low flow rate.

-

Cefpirome in the interstitial fluid diffuses across the membrane into the perfusion fluid (dialysate).

-

The dialysate is collected at timed intervals for analysis.

-

-

Drug Administration: Intravenous administration of Cefpirome (e.g., 2 g).

-

Sample Analysis: Cefpirome concentrations in the dialysate are quantified by HPLC.

Visualizing Methodologies and Influencing Factors

Experimental Workflow for Tissue Penetration Studies

The following diagram illustrates a generalized workflow for a clinical study investigating the tissue penetration of Cefpirome.

Factors Influencing Cefpirome Tissue Penetration

Cefpirome's ability to penetrate tissues is not governed by specific signaling pathways but rather by a combination of its physicochemical properties and the physiological characteristics of the tissue barriers. The following diagram illustrates these relationships.

References

- 1. Pharmacokinetics and tissue penetration of cefpirome, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacokinetics and pharmacodynamics of cefpirome in subcutaneous adipose tissue of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Cefpirome Sulfate: A Technical Guide to its Mode of Action on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which Cefpirome Sulfate, a fourth-generation cephalosporin, exerts its bactericidal effects through the disruption of bacterial cell wall synthesis. The document details the antibiotic's interaction with its primary targets, presents quantitative data on its efficacy, outlines the experimental protocols used for these assessments, and provides visual representations of the key processes.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cefpirome is a β-lactam antibiotic that targets the integrity of the bacterial cell wall, a structure essential for bacterial survival and shape maintenance.[1][2] Its action is bactericidal, leading directly to cell death.[3]

The fundamental mechanism involves the following sequence of events:

-

Target Identification : The primary targets of Cefpirome are the Penicillin-Binding Proteins (PBPs).[1][4] PBPs are bacterial enzymes, specifically transpeptidases, located on the inner membrane of the bacterial cell wall.[4] Their crucial function is to catalyze the final steps of peptidoglycan synthesis, creating the cross-links between glycan chains that give the cell wall its strength and rigidity.[3][][6]

-

Irreversible Inhibition : Cefpirome's molecular structure, containing a β-lactam ring, mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors.[3] This allows it to bind covalently to the active site of PBPs.[] This binding is effectively irreversible and inactivates the enzyme.[4]

-

Disruption of Cell Wall Synthesis : With the PBPs inactivated, the essential transpeptidation step is blocked.[7] This prevents the formation of peptidoglycan cross-links, halting the synthesis and repair of the cell wall.[2][8]

-

Cell Lysis : The resulting cell wall is weakened and structurally deficient.[1][2] It can no longer withstand the internal osmotic pressure of the bacterial cytoplasm, leading to cell lysis and death.[1][4] This broad-spectrum activity is enhanced by Cefpirome's ability to penetrate the outer membrane of Gram-negative bacteria and its stability against many β-lactamases.[1][9]

Quantitative Data Presentation

Table 1: PBP Binding Affinity of Cefpirome

The efficacy of Cefpirome is rooted in its high binding affinity for multiple essential PBPs.[1] Affinities are often expressed as the IC50, the concentration of the antibiotic required to inhibit 50% of the binding of a labeled probe to the PBP. A lower IC50 value indicates a higher binding affinity.

| Bacterial Species | PBP Target | IC50 (µg/mL) | Reference(s) |

| Escherichia coli K-12 | PBP 2 | >20-fold higher than Cefepime | [10][11] |

| PBP 3 | ≤ 0.5 | [10][11][12] | |

| Pseudomonas aeruginosa SC8329 | PBP 2 | > 25 | [10][11][12] |

| PBP 3 | < 0.0025 | [10][11][12] | |

| Methicillin-Resistant S. aureus (MRSA) | PBP 1 | Primary Affinity | [13] |

| PBP 2 | Primary Affinity | [13] | |

| PBP 2a | Not saturated by 64 mg/L | [13] |

Table 2: In Vitro Antimicrobial Activity of Cefpirome (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Cefpirome demonstrates potent activity against a broad spectrum of pathogens.[14][15]

| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Acinetobacter calcoaceticus | 2 | 4 | [16] |

| Pseudomonas aeruginosa | 2 | 8 | [16] |

| Pseudomonas aeruginosa | 8 | - | [17] |

| Enterobacteriaceae | - | ≤ 1 | [16][17] |

| Methicillin-Resistant S. aureus (MRSA) | 8 (at 24h) | - | [13] |

Experimental Protocols

A. Protocol: Competitive PBP Binding Affinity Assay

This protocol outlines a common method to determine the IC50 of Cefpirome for specific PBPs by measuring its ability to compete with a labeled β-lactam probe.[10][11][18]

1. Preparation of Bacterial Membranes:

-

Culture the target bacterial strain (e.g., E. coli K-12) to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth).

-

Harvest cells by centrifugation.

-

Lyse the cells using methods such as sonication or French press in a suitable buffer.

-

Isolate the cell membranes, which contain the PBPs, via ultracentrifugation. Resuspend the membrane pellet in a storage buffer.

2. Competition Binding Reaction:

-

In a series of microcentrifuge tubes, add a fixed amount of the isolated membrane preparation.

-

Add serial dilutions of this compound to the tubes to achieve a range of final concentrations. Include a control tube with no Cefpirome.

-

Incubate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C) to allow Cefpirome to bind to the PBPs.

-

Add a fixed, sub-saturating concentration of a labeled β-lactam probe (e.g., [3H]benzylpenicillin or fluorescent Bocillin FL) to all tubes.[11][19]

-

Incubate for another defined period to allow the probe to bind to any PBPs not occupied by Cefpirome.

3. Detection and Quantification:

-

Stop the binding reaction (e.g., by adding a sample buffer with SDS).

-

Separate the membrane proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the labeled PBPs. For radiolabeled probes, this is done via fluorography on X-ray film.[12] For fluorescent probes, in-gel fluorescence imaging is used.[19]

-

Quantify the band intensity for each PBP at each Cefpirome concentration using a scanning laser densitometer.[12]

4. Data Analysis:

-

Calculate the percentage of probe binding at each Cefpirome concentration relative to the control (0% inhibition).

-

Plot the percentage of inhibition versus the log of the Cefpirome concentration.

-

Determine the IC50 value, which is the concentration of Cefpirome that results in a 50% reduction in probe binding to a specific PBP.

B. Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antibiotic against a specific bacterial strain.[20][21]

1. Preparation of Antibiotic Dilutions:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a cation-adjusted Mueller-Hinton Broth (CAMHB).

-

The concentration range should span the expected MIC of the test organism.

-

Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only, no bacteria).

2. Inoculum Preparation:

-

From a fresh culture plate (18-24 hours old), select several colonies of the test bacterium.

-

Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate (except the negative control).

-

Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

4. Reading and Interpretation:

-

After incubation, examine the plate for visible bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. goldbio.com [goldbio.com]

- 3. Cephalosporin - Wikipedia [en.wikipedia.org]

- 4. Cefpirome | C22H22N6O5S2 | CID 5479539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]

- 7. mims.com [mims.com]

- 8. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Activity of cefpirome combined with beta-lactamase inhibitors and affinity for the penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bactericidal activity of cefpirome (HR 810) against 513 gram-negative bacteria isolated from blood of septicemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [In vitro antimicrobial activity of cefpirome compared to other broad-spectrum beta-lactam drugs against 804 clinical isolates from 9 Brazilian hospitals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Combating Multidrug-Resistant Bacteria by Integrating a Novel Target Site Penetration and Receptor Binding Assay Platform Into Translational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. woah.org [woah.org]

- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Cefpirome Sulfate: A Technical Overview for Researchers in Oncology

For the attention of researchers, scientists, and drug development professionals, this document provides a technical overview of Cefpirome Sulfate, primarily focusing on its established role in clinical settings relevant to cancer patients. It is crucial to note that, based on current scientific literature, this compound is investigated and utilized as a potent, fourth-generation cephalosporin antibiotic for treating severe bacterial infections, rather than as a direct anti-cancer agent.

Cefpirome is recognized for its broad-spectrum antibacterial activity, which is particularly valuable in the management of infections in immunocompromised individuals, such as those undergoing cancer therapy.[1][2][3] Its efficacy extends to a wide range of Gram-positive and Gram-negative bacteria.[4][5]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[4][6] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final step of peptidoglycan synthesis.[4][6][7] This disruption leads to the weakening of the bacterial cell wall, ultimately causing cell lysis and death.[6][7] Cefpirome's stability against many plasmid- and chromosome-mediated beta-lactamases contributes to its broad-spectrum activity.[2]

Clinical Application in Oncology